
1,3-Diaxial Interactions in 1,2-
Dimethylcyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1,2-Dimethylcyclohexane

Cat. No.: B031226 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The conformational landscape of substituted cyclohexanes is a cornerstone of stereochemistry,

profoundly influencing molecular reactivity and biological activity. Within the chair conformation

of cyclohexane, substituents can occupy either axial or equatorial positions, leading to distinct

spatial arrangements and energetic profiles. A key determinant of conformational stability is the

presence of 1,3-diaxial interactions, which are steric clashes between an axial substituent and

the axial hydrogens or other substituents on the same face of the ring. This technical guide

provides an in-depth analysis of 1,3-diaxial interactions in cis- and trans-1,2-
dimethylcyclohexane, offering a quantitative comparison of their conformational energies and

detailed experimental and computational protocols for their characterization.

Conformational Analysis of 1,2-
Dimethylcyclohexane
The stereoisomers of 1,2-dimethylcyclohexane, cis and trans, exhibit markedly different

conformational preferences due to the interplay of 1,3-diaxial and gauche interactions.

cis-1,2-Dimethylcyclohexane
In cis-1,2-dimethylcyclohexane, one methyl group is positioned 'up' and the other is also 'up'

relative to the plane of the ring. In the chair conformation, this necessitates that one methyl
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group occupies an axial position while the other is equatorial. A ring flip converts the axial

methyl to an equatorial position and vice versa.[1][2][3][4] Consequently, the two chair

conformers are enantiomeric and possess equal energy.[1][2][4]

The steric strain in each conformer of cis-1,2-dimethylcyclohexane arises from two primary

sources:

Two 1,3-diaxial interactions: The single axial methyl group experiences steric hindrance from

the two axial hydrogens on the same side of the ring (at C3 and C5 relative to the methyl-

bearing carbon). Each of these interactions contributes approximately 3.8 kJ/mol of strain.[4]

[5][6]

One gauche butane interaction: The two adjacent methyl groups are in a gauche relationship

to each other, which introduces additional steric strain with an energetic cost of about 3.8

kJ/mol.[1][2][4][5][6][7]

Therefore, the total steric strain for each chair conformation of cis-1,2-dimethylcyclohexane is

the sum of these interactions.[1][2][4][5][6]

trans-1,2-Dimethylcyclohexane
In the trans isomer, the two methyl groups are on opposite faces of the ring. This allows for two

distinct chair conformations: one where both methyl groups are in equatorial positions

(diequatorial) and another, after a ring flip, where both are in axial positions (diaxial).[8][2][3][4]

The energetic landscape of these two conformers is vastly different:

Diequatorial Conformer: This conformation is significantly more stable.[2][4] It is largely

relieved of 1,3-diaxial interactions involving the methyl groups. However, the two equatorial

methyl groups are still adjacent and thus experience one gauche butane interaction,

contributing approximately 3.8 kJ/mol of strain.[2][4][6][9]

Diaxial Conformer: This conformation is highly disfavored due to severe steric strain.[2][4]

Each of the two axial methyl groups experiences two 1,3-diaxial interactions with axial

hydrogens. This results in a total of four such interactions, each contributing about 3.8 kJ/mol

of strain.[2][4][6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://cse.umn.edu/chem/nmr-sample-preparation
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_-Part_1_Fundamentals_(Malik)/03%3A_Steriochemistry/3.03%3A_Conformational_analysis_of_cyclohexanes
https://onlineorganicchemistrytutor.com/possible-chair-conformations-of-1-2-dimethylcyclohexane/
https://m.youtube.com/watch?v=30O8VFo66mU
https://cse.umn.edu/chem/nmr-sample-preparation
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_-Part_1_Fundamentals_(Malik)/03%3A_Steriochemistry/3.03%3A_Conformational_analysis_of_cyclohexanes
https://m.youtube.com/watch?v=30O8VFo66mU
https://www.benchchem.com/product/b031226?utm_src=pdf-body
https://m.youtube.com/watch?v=30O8VFo66mU
https://gist.github.com/scientificprotocols/5fbd54dea1cec98fb21f
https://pmc.ncbi.nlm.nih.gov/articles/PMC7997581/
https://cse.umn.edu/chem/nmr-sample-preparation
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_-Part_1_Fundamentals_(Malik)/03%3A_Steriochemistry/3.03%3A_Conformational_analysis_of_cyclohexanes
https://m.youtube.com/watch?v=30O8VFo66mU
https://gist.github.com/scientificprotocols/5fbd54dea1cec98fb21f
https://pmc.ncbi.nlm.nih.gov/articles/PMC7997581/
https://www.ucl.ac.uk/mathematical-physical-sciences/nmr/sample-preparation
https://www.benchchem.com/product/b031226?utm_src=pdf-body
https://cse.umn.edu/chem/nmr-sample-preparation
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_-Part_1_Fundamentals_(Malik)/03%3A_Steriochemistry/3.03%3A_Conformational_analysis_of_cyclohexanes
https://m.youtube.com/watch?v=30O8VFo66mU
https://gist.github.com/scientificprotocols/5fbd54dea1cec98fb21f
https://pmc.ncbi.nlm.nih.gov/articles/PMC7997581/
https://www.benchchem.com/product/b031226?utm_src=pdf-body
https://publish.uwo.ca/~chemnmr/usingthefacility/NMR_Sample_Preparation_2.0.pdf
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_-Part_1_Fundamentals_(Malik)/03%3A_Steriochemistry/3.03%3A_Conformational_analysis_of_cyclohexanes
https://onlineorganicchemistrytutor.com/possible-chair-conformations-of-1-2-dimethylcyclohexane/
https://m.youtube.com/watch?v=30O8VFo66mU
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_-Part_1_Fundamentals_(Malik)/03%3A_Steriochemistry/3.03%3A_Conformational_analysis_of_cyclohexanes
https://m.youtube.com/watch?v=30O8VFo66mU
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_-Part_1_Fundamentals_(Malik)/03%3A_Steriochemistry/3.03%3A_Conformational_analysis_of_cyclohexanes
https://m.youtube.com/watch?v=30O8VFo66mU
https://pmc.ncbi.nlm.nih.gov/articles/PMC7997581/
https://www.organomation.com/nmr-sample-preparation-the-complete-guide
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_-Part_1_Fundamentals_(Malik)/03%3A_Steriochemistry/3.03%3A_Conformational_analysis_of_cyclohexanes
https://m.youtube.com/watch?v=30O8VFo66mU
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_-Part_1_Fundamentals_(Malik)/03%3A_Steriochemistry/3.03%3A_Conformational_analysis_of_cyclohexanes
https://m.youtube.com/watch?v=30O8VFo66mU
https://pmc.ncbi.nlm.nih.gov/articles/PMC7997581/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031226?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The substantial energy difference between the diequatorial and diaxial conformers means that

trans-1,2-dimethylcyclohexane exists almost exclusively in the diequatorial conformation at

room temperature.[2][6]

Quantitative Data Summary
The energetic contributions of the various steric interactions in the conformers of cis- and trans-

1,2-dimethylcyclohexane are summarized in the tables below.

Table 1: Steric Strain Energies for Conformations of cis-1,2-Dimethylcyclohexane

Conformer
Gauche (Me/Me)
Interaction (kJ/mol)

1,3-Diaxial (Me/H)
Interactions
(kJ/mol)

Total Steric Strain
(kJ/mol)

(a,e) ~3.8 2 x ~3.8 = ~7.6 ~11.4

(e,a) ~3.8 2 x ~3.8 = ~7.6 ~11.4

Table 2: Steric Strain Energies for Conformations of trans-1,2-Dimethylcyclohexane

Conformer

Gauche
(Me/Me)
Interaction
(kJ/mol)

1,3-Diaxial
(Me/H)
Interactions
(kJ/mol)

Total Steric
Strain (kJ/mol)

Energy
Difference
(kJ/mol)

Diequatorial (e,e) ~3.8 0 ~3.8
\multirow{2}{*}

{~11.4}

Diaxial (a,a) 0 4 x ~3.8 = ~15.2 ~15.2

Note: The energy values are approximate and can vary slightly depending on the experimental

or computational method used.
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- 1 Gauche (Me/Me) Interaction
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- 4 1,3-Diaxial (Me/H) Interactions
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Caption: Conformational equilibrium of cis- and trans-1,2-dimethylcyclohexane.
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Experimental Protocols
Low-Temperature Nuclear Magnetic Resonance (NMR)
Spectroscopy for Conformational Analysis
This protocol outlines the determination of the equilibrium constant and Gibbs free energy

difference between the conformers of trans-1,2-dimethylcyclohexane. For the cis isomer, as

the conformers are isoenergetic, no change in signal ratios is expected at low temperatures.

Objective: To slow the rate of chair-chair interconversion of trans-1,2-dimethylcyclohexane on

the NMR timescale to allow for the direct observation and quantification of the individual

diequatorial and diaxial conformers.

Methodology:

Sample Preparation:

Dissolve 5-10 mg of high-purity trans-1,2-dimethylcyclohexane in approximately 0.6 mL

of a deuterated solvent with a low freezing point, such as deuterated chloroform (CDCl₃)

or deuterated dichloromethane (CD₂Cl₂).[10][11]

Ensure the sample is completely dissolved. If necessary, filter the solution through a small

plug of cotton or glass wool in a Pasteur pipette to remove any particulate matter.[1][12]

Transfer the clear solution to a high-quality 5 mm NMR tube.[1][12][11]

The final solution height in the tube should be approximately 4-5 cm.[1][10][11]

NMR Spectrometer Setup and Data Acquisition:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable

temperature unit.

Tune and shim the spectrometer at room temperature to achieve optimal resolution.

Gradually lower the temperature of the probe in increments of 10-20 K, allowing the

sample to equilibrate at each temperature for 5-10 minutes.[13]
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Acquire a series of ¹H NMR spectra at progressively lower temperatures (e.g., down to -80

°C or lower) until the signals for the axial and equatorial methyl protons of the two

conformers are resolved.[13]

At the temperature where baseline separation of the signals for the diequatorial and diaxial

conformers is achieved, acquire a high-quality spectrum with a sufficient number of scans

to obtain a good signal-to-noise ratio.

Data Analysis:

Integrate the well-resolved signals corresponding to the methyl groups of the diequatorial

and diaxial conformers.[14]

The ratio of the integrals is directly proportional to the ratio of the populations of the two

conformers.

Calculate the equilibrium constant (K) using the following equation: K = [diequatorial

conformer] / [diaxial conformer] = Integral_diequatorial / Integral_diaxial

Calculate the Gibbs free energy difference (ΔG°) between the conformers at the

measurement temperature (T, in Kelvin) using the equation: ΔG° = -RT ln(K) where R is

the gas constant (8.314 J/mol·K).

Computational Chemistry: Conformational Analysis
using Gaussian
This protocol describes the use of the Gaussian software package to perform geometry

optimization and frequency calculations to determine the relative energies of the conformers of

cis- and trans-1,2-dimethylcyclohexane.

Objective: To calculate the optimized geometries and relative energies of the chair conformers

of 1,2-dimethylcyclohexane using density functional theory (DFT).

Methodology:

Structure Building:
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Using a molecular modeling program (e.g., GaussView, Avogadro), build the initial 3D

structures for the following conformers:

cis-1,2-dimethylcyclohexane (axial-equatorial)

trans-1,2-dimethylcyclohexane (diequatorial)

trans-1,2-dimethylcyclohexane (diaxial)

Perform a preliminary geometry optimization using a molecular mechanics force field (e.g.,

MMFF94) to obtain reasonable starting structures.

Gaussian Input File Preparation:

For each conformer, create a Gaussian input file (.gjf or .com). A typical input file structure

is as follows:[15][16]

%nprocshared and %mem: Specify the number of processors and memory to be used.

%chk: Defines the name of the checkpoint file for saving calculation progress.

#p opt freq b3lyp/6-31g(d): This is the route section.

opt: Requests a geometry optimization to find the minimum energy structure.

freq: Requests a frequency calculation to be performed on the optimized geometry. This

is crucial to confirm that the structure is a true minimum (no imaginary frequencies) and

to obtain thermochemical data, including the Gibbs free energy.

b3lyp/6-31g(d): Specifies the level of theory. B3LYP is a widely used DFT functional,

and 6-31G(d) is a common Pople-style basis set suitable for this type of molecule.[6][16]

The lines following the route section contain a title for the calculation, the charge (0) and

spin multiplicity (1 for a singlet state), and the Cartesian coordinates of the atoms.

Job Submission and Execution:

Submit the input files to be run by the Gaussian program.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b031226?utm_src=pdf-body
https://www.benchchem.com/product/b031226?utm_src=pdf-body
https://www.benchchem.com/product/b031226?utm_src=pdf-body
https://emleddin.github.io/comp-chem-website/Otherguide-gaussian-input.html
https://gaussian.com/freq/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7997581/
https://gaussian.com/freq/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031226?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Extraction and Analysis:

Upon successful completion of the jobs, open the output files (.log).

Verify that the geometry optimizations converged and that the frequency calculations show

no imaginary frequencies (for minima).

Locate the final Gibbs Free Energy (or electronic energy if comparing at 0 K) for each

conformer.

Calculate the relative energy of each conformer with respect to the most stable one. For

trans-1,2-dimethylcyclohexane, the energy difference between the diequatorial and

diaxial forms can be directly calculated. For the cis isomer, the calculation should confirm

that the two conformers are isoenergetic.

Low-Temperature NMR Workflow Computational Chemistry Workflow

Sample Preparation
(5-10 mg in 0.6 mL low-temp. solvent)

Data Acquisition
(Cool sample, acquire spectra)

Data Processing
(Integrate conformer signals)

Calculations
(Determine K and ΔG°)

Build Initial Structures
(cis-ae, trans-ee, trans-aa)

Create Gaussian Input Files
(opt, freq, B3LYP/6-31G(d))

Run Gaussian Calculation

Analyze Output
(Extract energies, calculate ΔE)

Click to download full resolution via product page

Caption: Experimental and computational workflows for conformational analysis.
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Conclusion
The conformational analysis of cis- and trans-1,2-dimethylcyclohexane provides a clear

illustration of the critical role of 1,3-diaxial interactions in determining molecular geometry and

stability. The trans isomer overwhelmingly favors a diequatorial conformation to avoid the

significant steric penalty of four 1,3-diaxial interactions present in the diaxial form. In contrast,

the two chair conformers of the cis isomer are of equal energy, each bearing the steric strain of

two 1,3-diaxial interactions and one gauche interaction. The combination of low-temperature

NMR spectroscopy and computational chemistry offers a powerful and complementary

approach for the quantitative characterization of these conformational preferences, providing

essential insights for researchers in organic chemistry, medicinal chemistry, and drug

development.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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